Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
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Overview
Description
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a difluorophenyl group and a methylamino group attached to an ethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate typically involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,4-difluoroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and methylamino group play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 2-(2,4-difluorophenyl)-2-(ethylamino)acetate: Similar structure but with an ethylamino group instead of a methylamino group.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-5-4-7(12)6-9(8)13/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
SCXALWTYBDOJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)NC |
Origin of Product |
United States |
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